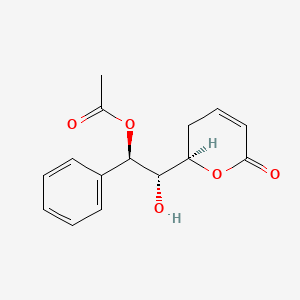

Goniodiol 8-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWLVBSOTCIVHI-VHDGCEQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Goniodiol 8-acetate: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation procedures for Goniodiol 8-acetate, a bioactive styryl-lactone with significant scientific interest. The information is compiled and presented to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite primarily found in plants belonging to the genus Goniothalamus (family Annonaceae). Various parts of these plants, including the leaves, stems, and roots, have been identified as sources of this compound.

| Plant Species | Plant Part | Extraction Solvent(s) | Isolated Compound | Reference |

| Goniothalamus wynaadensis | Leaves | Ethyl acetate, Methanol | Goniodiol 8-monoacetate | [1] |

| Goniothalamus griffithii | Roots | Not specified in abstract | 8-acetylgoniotriol (related compound) | [2] |

| Goniothalamus amuyon | Stems | Not specified in abstract | Goniodiol-8-monoacetate | [3] |

| Goniothalamus amuyon | Leaves and/or Stems | Not specified in abstract | Known styrylpyrones | [4] |

Isolation of this compound: A Detailed Methodological Approach

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized experimental protocol synthesized from available literature.

I. Plant Material Collection and Preparation

-

Collection: The leaves, stems, or roots of a Goniothalamus species known to contain this compound are collected.

-

Authentication: The plant material is botanically identified and authenticated by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium.

-

Drying and Grinding: The collected plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

II. Extraction

-

Maceration: The powdered plant material (e.g., 2.5 kg of Goniothalamus wynaadensis leaves) is subjected to sequential extraction with solvents of increasing polarity.[1] A common sequence is to start with a non-polar solvent like petroleum ether or hexane to remove lipids and pigments, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol.

-

Solvent Evaporation: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extracts.

III. Chromatographic Purification

-

Column Chromatography: The crude extract showing the presence of this compound (typically the ethyl acetate extract) is subjected to column chromatography for fractionation.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased (e.g., from 90:10 to 40:60).[1]

-

-

Fraction Collection and Analysis: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC) using pre-coated silica gel plates. The spots are visualized under UV light (at 254 nm and 366 nm) and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating). Fractions with similar TLC profiles are pooled together.

-

Further Purification: The fractions containing this compound may require further purification steps, such as preparative TLC or repeated column chromatography with a different solvent system, to yield the pure compound.

IV. Structure Elucidation and Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques such as ESI-MS or HR-MS are used to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

X-ray Crystallography: To determine the absolute stereochemistry of the compound if a suitable crystal can be obtained.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of its potential role in signaling pathways, which is an area of active research.

References

The Uncharted Path: Elucidating the Biosynthesis of Goniodiol 8-Acetate in Goniothalamus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Goniodiol 8-acetate, a bioactive styryllactone isolated from various Goniothalamus species, has garnered significant interest for its potential therapeutic applications, including cytotoxic activities against cancer cell lines. Despite its promise, the precise biosynthetic pathway responsible for its production in planta remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of its formation, drawing from chemical synthesis studies inspired by proposed biogenetic routes and the general principles of phenylpropanoid and styryllactone biosynthesis. We present a putative pathway, detail generalized experimental protocols for its elucidation, and provide templates for quantitative data presentation to guide future research in this area. This document serves as a foundational resource for researchers aiming to unravel the enzymatic machinery behind this compound synthesis, a critical step toward its biotechnological production and the development of novel therapeutic agents.

Introduction

The genus Goniothalamus is a rich source of structurally diverse and biologically active secondary metabolites, most notably styryllactones and acetogenins.[1][2] Among these, this compound and its parent compound, goniodiol, have demonstrated significant cytotoxic effects, making them attractive candidates for drug discovery programs.[1] A thorough understanding of the biosynthetic pathway of this compound is paramount for several reasons: it can facilitate the discovery of novel enzymes with potential applications in biocatalysis, enable the development of metabolic engineering strategies for enhanced production in microbial or plant systems, and provide a framework for the synthesis of novel analogs with improved pharmacological properties.

Currently, the complete enzymatic cascade leading to this compound has not been experimentally validated. Much of our understanding is extrapolated from "biosynthesis-inspired" chemical syntheses, which frequently utilize trans-cinnamaldehyde as a starting material, suggesting its role as a key precursor in the natural pathway.[3][4][5] This guide will outline the proposed biosynthetic route and provide the necessary conceptual and methodological tools to stimulate and support its empirical investigation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a fundamental route in higher plants that converts phenylalanine into a variety of essential metabolites. The proposed pathway can be conceptualized in three main stages:

-

Formation of the Phenylpropanoid Precursor: L-phenylalanine is converted to trans-cinnamaldehyde.

-

Core Styryllactone Synthesis: A series of reactions, likely involving epoxidation and cyclization, forms the goniodiol backbone.

-

Final Acetylation Step: A specific acetyltransferase catalyzes the formation of this compound from goniodiol.

The following diagram illustrates this proposed sequence of events.

Caption: A proposed biosynthetic pathway for this compound from L-phenylalanine.

Quantitative Data Summary (Illustrative)

As experimental data on the biosynthesis of this compound is not available in the literature, the following table is presented as a template for organizing future findings. It includes key parameters that would be essential for characterizing the pathway's enzymes and overall efficiency.

| Enzyme (Putative) | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 150 | 2.5 | 0.8 | 8.5 | 40 |

| 4-Coumarate:CoA Ligase (4CL) | Cinnamic Acid | 80 | 15.2 | 3.1 | 7.5 | 35 |

| Cinnamoyl-CoA Reductase (CCR) | Cinnamoyl-CoA | 50 | 25.0 | 5.2 | 7.0 | 30 |

| P450 Monooxygenase | trans-Cinnamaldehyde | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Epoxide Hydrolase | Goniothalamin Epoxide | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Acetyltransferase | Goniodiol | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

Note: The values for PAL, 4CL, and CCR are hypothetical and included for illustrative purposes only. "Data N/A" indicates parameters for yet-to-be-identified enzymes.

Experimental Protocols for Pathway Elucidation

The validation of the proposed pathway and the characterization of its constituent enzymes require a multi-pronged approach. Below are generalized protocols for key experiments that would be instrumental in this endeavor.

Isotopic Labeling Studies

-

Objective: To trace the incorporation of precursors into this compound, confirming the metabolic route.

-

Methodology:

-

Precursor Administration: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-cinnamic acid) to Goniothalamus cell suspension cultures or seedlings.

-

Incubation: Incubate the plant material for a defined period to allow for metabolic processing.

-

Extraction: Perform a comprehensive extraction of secondary metabolites from the plant tissue using an appropriate solvent system (e.g., ethyl acetate, methanol).

-

Purification: Isolate this compound from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

-

Enzyme Assays

-

Objective: To identify and characterize the enzymatic activities responsible for each step of the pathway.

-

Methodology:

-

Protein Extraction: Prepare crude protein extracts from Goniothalamus tissues known to produce this compound (e.g., leaves, bark).

-

Assay Development: For each putative enzymatic step, develop an assay to measure the conversion of substrate to product. This typically involves incubating the protein extract with the substrate and necessary co-factors (e.g., CoA, ATP, NADPH).

-

Product Detection: Quantify the reaction product using HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or spectrophotometry.

-

Enzyme Purification: If activity is detected, purify the responsible enzyme using techniques like ammonium sulfate precipitation, affinity chromatography, and size-exclusion chromatography.

-

Kinetic Characterization: Determine the kinetic parameters (K_m, V_max, k_cat) of the purified enzyme using varying substrate concentrations.

-

Transcriptome Analysis and Gene Identification

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Methodology:

-

RNA Sequencing: Extract RNA from Goniothalamus tissues with high and low production of this compound and perform RNA-Seq to identify differentially expressed genes.

-

Candidate Gene Selection: Identify genes with homology to known enzyme families from the phenylpropanoid pathway (e.g., PAL, 4CL, CCR) and other relevant families (e.g., P450 monooxygenases, epoxide hydrolases, acetyltransferases).

-

Gene Cloning and Expression: Clone the full-length cDNA of candidate genes and express them in a heterologous host (e.g., E. coli, yeast).

-

Functional Verification: Perform enzyme assays with the recombinant protein to confirm its catalytic activity.

-

The following diagram provides a logical workflow for these experimental approaches.

References

- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis-Inspired Total Synthesis of Bioactive Styryllactones (+)-Goniodiol, (6S,7S,8S)-Goniodiol, (-)-Parvistone D, and (+)-Parvistone E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Goniodiol 8-acetate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 8-acetate is a naturally occurring styryl-lactone that has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against various cancer cell lines. Isolated from plants of the Goniothalamus genus, particularly Goniothalamus amuyon, this compound represents a promising lead for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₅ | --INVALID-LINK-- |

| Molecular Weight | 276.28 g/mol | --INVALID-LINK-- |

| CAS Number | 144429-71-0 | --INVALID-LINK-- |

| Melting Point | 112-114 °C | --INVALID-LINK-- |

| Boiling Point | 412.4±15.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.3±0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--, --INVALID-LINK-- |

Note: Some physical properties are predicted based on computational models and may vary from experimentally determined values.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, protons on the lactone ring, and the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the lactone and acetate groups, carbons of the aromatic ring, and the aliphatic carbons of the lactone ring and side chain. A representative, though unassigned, ¹³C NMR spectrum for a related compound, 8-epi-Goniodiol, shows peaks in the characteristic regions for such structures.[1]

Mass Spectrometry (MS):

-

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

-

Fragmentation patterns would likely involve the loss of the acetate group (CH₃COO·, 59 Da) and other characteristic cleavages of the styryl-lactone core. The fragmentation of acetate-containing diterpenes often shows a neutral loss of acetic acid (60 Da).

Experimental Protocols

Isolation and Purification of this compound from Goniothalamus amuyon

The following is a generalized workflow for the isolation and purification of this compound, based on common phytochemical procedures.

Detailed Steps:

-

Extraction: The air-dried and powdered plant material (leaves and stems) of Goniothalamus amuyon is subjected to extraction with a suitable organic solvent, such as methanol or chloroform, at room temperature.[2]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ethyl acetate fraction is typically enriched with styryl-lactones.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate.[2]

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) comparison with a standard, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[2]

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. The following is a standard protocol that can be adapted for testing this compound.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. While the precise molecular mechanisms are still under investigation, studies on related styryl-lactones, such as goniothalamin, provide valuable insights into its potential modes of action.

Cytotoxicity

This compound has been reported to exhibit cytotoxic effects. For instance, a related compound, goniodiol-7-monoacetate, showed potent cytotoxicities with ED50 values less than 0.1 µg/mL against KB, P-388, RPMI, and TE671 tumor cells.[3]

Apoptosis Induction

It is hypothesized that this compound induces apoptosis, or programmed cell death, in cancer cells. Research on the related compound goniothalamin has shown that it can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspase-9 and executioner caspase-3.

Western Blot Analysis for Apoptosis Markers:

To investigate the apoptotic pathway, researchers can perform Western blot analysis to detect key proteins. A general protocol is as follows:

-

Cell Lysis: Treat cancer cells with this compound for various time points, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Cell Cycle Arrest

Styryl-lactones have also been shown to induce cell cycle arrest. Analysis of the cell cycle distribution can be performed using flow cytometry. It is plausible that this compound may cause an accumulation of cells in a specific phase of the cell cycle, such as G1 or G2/M, thereby inhibiting proliferation.

Flow Cytometry for Cell Cycle Analysis:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Conclusion

This compound is a promising natural product with significant cytotoxic potential. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its investigation. Further research is warranted to fully elucidate its spectral characteristics, confirm its precise mechanism of action, and evaluate its therapeutic potential in preclinical models. The information and methodologies presented here are intended to facilitate these future investigations by providing a comprehensive resource for researchers in the field of cancer drug discovery.

References

Goniodiol 8-acetate: A Technical Whitepaper on its Presumed Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no direct studies on the mechanism of action of Goniodiol 8-acetate in cancer cells have been published in peer-reviewed literature. This technical guide is based on the established anticancer activities of its parent compound, Goniodiol, and the broader class of styryl-lactones isolated from the Goniothalamus genus. This compound, as an acetylated derivative of Goniodiol, is presumed to exhibit a similar mechanism of action, potentially with altered potency or pharmacokinetic properties.

Executive Summary

Goniodiol, a naturally occurring styryl-lactone, has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanisms of action are the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase. This document provides an in-depth overview of the presumed mechanism of action of this compound, based on data from its parent compound. It includes a summary of cytotoxic activities, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Cytotoxicity of Goniodiol and Related Compounds

The cytotoxic effects of Goniodiol and the related styryl-lactone, Goniothalamin, have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Goniodiol | HepG2 | Hepatocellular Carcinoma | Not Specified | ~6.17 | [1] |

| Goniodiol | HepG2-R (drug-resistant) | Hepatocellular Carcinoma | Not Specified | ~10 | [1] |

| Goniothalamin | Saos-2 | Osteosarcoma | 72 | ~0.62 µg/mL (~3.1 µM) | [2] |

| Goniothalamin | A549 | Lung Adenocarcinoma | 72 | ~2.01 µg/mL (~10.0 µM) | [2] |

| Goniothalamin | UACC-732 | Breast Carcinoma | 72 | ~0.83 µg/mL (~4.1 µM) | [2] |

| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 72 | ~0.62 µg/mL (~3.1 µM) | [2] |

| Goniothalamin | HT29 | Colorectal Adenocarcinoma | 72 | ~1.64 µg/mL (~8.2 µM) | [2] |

Core Mechanisms of Action

The anticancer activity of Goniodiol is primarily attributed to two interconnected cellular processes: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Goniodiol is reported to induce apoptosis in cancer cells. This process is characterized by a cascade of molecular events leading to controlled cell death. The proposed apoptotic pathway involves the intrinsic or mitochondrial pathway.

-

Modulation of Bcl-2 Family Proteins: Goniodiol is thought to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. This triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Figure 1. Proposed intrinsic apoptotic pathway induced by Goniodiol.

Cell Cycle Arrest at G2/M Phase

Studies on Goniodiol and other styryl-lactones have demonstrated their ability to cause cell cycle arrest at the G2/M transition phase.[3] This prevents cancer cells from entering mitosis and undergoing cell division.

-

Modulation of G2/M Checkpoint Proteins: The G2/M transition is tightly regulated by the Cyclin B1/Cdc2 (CDK1) complex. Goniodiol is presumed to inhibit the activity of this complex.

-

Inhibition of Cdc2 Kinase Activity: By reducing the expression or inhibiting the activation of Cyclin B1 and Cdc2, Goniodiol prevents the phosphorylation of downstream targets necessary for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle.

Figure 2. Mechanism of Goniodiol-induced G2/M cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of cytotoxic compounds like Goniodiol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3. Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. By analyzing a population of cells with a flow cytometer, one can distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Procedure:

-

Culture cancer cells to 70-80% confluency and treat with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Model the cell cycle distribution using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye like FITC, can then bind to the exposed PS. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Procedure:

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Procedure (General):

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, Cdc2) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Future Directions

While the mechanism of action of Goniodiol provides a strong foundation for understanding the potential therapeutic effects of this compound, further research is imperative. Key areas for future investigation include:

-

Direct evaluation of this compound: Conducting comprehensive studies on the cytotoxicity, apoptosis-inducing, and cell cycle-arresting properties of this compound across a panel of cancer cell lines.

-

Structure-Activity Relationship (SAR) studies: Investigating how the 8-acetate group influences the compound's activity, stability, and bioavailability compared to the parent Goniodiol.

-

In vivo studies: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

-

Target identification: Utilizing advanced techniques to identify the specific molecular targets of this compound within cancer cells.

Conclusion

Based on the available evidence for its parent compound, Goniodiol, and the broader class of styryl-lactones, this compound is a promising candidate for further investigation as an anticancer agent. Its presumed mechanism of action, involving the dual induction of apoptosis and G2/M cell cycle arrest, represents a potent strategy for inhibiting cancer cell proliferation. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel cytotoxic compounds.

References

Preliminary Cytotoxicity Screening of Goniodiol 8-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Goniodiol 8-acetate, a naturally occurring styryl-lactone with potential as an anticancer agent. This document summarizes the available cytotoxic data, details essential experimental protocols for its evaluation, and visualizes the underlying scientific processes.

Introduction

This compound belongs to the styryl-lactone class of natural products, which are known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Preliminary studies on this compound and its isomers have indicated promising anticancer potential, necessitating a comprehensive understanding of its cytotoxic profile and mechanism of action for further drug development. This guide serves as a resource for researchers seeking to investigate the cytotoxic properties of this compound and related compounds.

Cytotoxicity Data

The cytotoxic activity of this compound and its closely related isomer, Goniodiol 7-acetate, has been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, preliminary screenings have demonstrated its potent activity. The following table summarizes the available data.

| Compound | Cell Line | Assay | Activity | Reference |

| Goniodiol 8-monoacetate | Breast, Ovarian, Prostate, and Colon Cancer | Not Specified | IC50 < 10 µM | [1] |

| (-)-Goniodiol-7-monoacetate | ASK (human angiotensin-I-converting enzyme-producing cell line) | Not Specified | IC50 = 10.28 µM | |

| KB (human oral epidermoid carcinoma) | Not Specified | ED50 < 0.1 µg/mL | [1][2][3] | |

| P-388 (murine leukemia) | Not Specified | ED50 < 0.1 µg/mL | [1][2][3] | |

| RPMI-7951 (human malignant melanoma) | Not Specified | ED50 < 0.1 µg/mL | [1][2] | |

| TE671 (human rhabdomyosarcoma) | Not Specified | ED50 < 0.1 µg/mL | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preliminary cytotoxicity screening of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include untreated and positive controls.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[8]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[9]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI. Incubate for 15-30 minutes at 37°C.[10]

-

PI Staining: Add PI staining solution to the cell suspension.[10]

-

Incubation: Incubate the cells in the dark for at least 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible signaling pathway for this compound-induced cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchhub.com [researchhub.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. vet.cornell.edu [vet.cornell.edu]

The Pharmacological Potential of Goniodiol 8-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 8-acetate, a naturally occurring styryl-lactone, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on its anticancer properties. This document synthesizes available data on its cytotoxicity, delves into the probable experimental protocols for its evaluation, and visually elucidates the likely signaling pathways involved in its mechanism of action, drawing parallels from closely related and more extensively studied styryl-lactones.

Introduction

Styryl-lactones are a class of natural products predominantly found in plants of the Goniothalamus genus. These compounds have garnered significant attention for their diverse biological activities, most notably their potent cytotoxic and apoptotic effects on cancer cells. This compound is a member of this family, isolated from the leaves of Goniothalamus amuyon. While research on this specific compound is still developing, preliminary studies and the well-documented activities of its structural analogs, such as goniothalamin and goniodiol-7-monoacetate, strongly suggest its potential as a promising candidate for further anticancer drug development. This guide aims to consolidate the existing knowledge and provide a foundational resource for researchers in the field.

Cytotoxicity Data

Quantitative data on the cytotoxic activity of this compound and its closely related analogs are summarized below. It is important to note that specific IC50 values for a wide range of cell lines for this compound are not yet extensively published; however, the available data indicates potent activity.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay Type | Cytotoxicity Metric | Value | Citation |

| This compound | Breast, Ovarian, Prostate, Colon Cancer | Not Specified | IC50 | < 10 µM | [1] |

| Goniodiol-7-monoacetate | KB (nasopharyngeal) | Not Specified | ED50 | < 0.1 µg/mL | [2] |

| P-388 (murine leukemia) | Not Specified | ED50 | < 0.1 µg/mL | [2] | |

| RPMI-7951 (human melanoma) | Not Specified | ED50 | < 0.1 µg/mL | [2] | |

| TE-671 (human rhabdomyosarcoma) | Not Specified | ED50 | < 0.1 µg/mL | [2] | |

| Goniothalamin | Saos-2 (osteosarcoma) | MTT | IC50 (72h) | 0.62 ± 0.06 µg/mL | [3] |

| A549 (lung adenocarcinoma) | MTT | IC50 (72h) | < 2 µg/mL | [3] | |

| UACC-732 (breast carcinoma) | MTT | IC50 (72h) | Not Specified | [3] | |

| MCF-7 (breast adenocarcinoma) | MTT | IC50 (72h) | Not Specified | [3] | |

| HT29 (colorectal adenocarcinoma) | MTT | IC50 (72h) | 1.64 ± 0.05 µg/mL | [3] | |

| HMSC (normal mesenchymal stem cells) | MTT | IC50 (72h) | 6.23 ± 1.29 µg/mL | [3] |

Experimental Protocols

The following sections describe the general methodologies employed in the assessment of the cytotoxic and mechanistic properties of styryl-lactones like this compound.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for specific time points (e.g., 24, 48, and 72 hours). A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the cell cycle distribution and the induction of apoptosis.

Protocol: Cell Cycle Analysis

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around its IC50 value for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of related styryl-lactones, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and cell cycle arrest at the G2/M phase.

Proposed Apoptotic Signaling Pathway

Styryl-lactones are known to induce apoptosis by triggering the mitochondrial pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Proposed G2/M Cell Cycle Arrest Pathway

Cell cycle checkpoints are crucial for maintaining genomic integrity. Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Goniodiol-7-monoacetate has been shown to cause G2/M arrest, and it is plausible that this compound acts similarly.

Caption: Proposed G2/M cell cycle arrest pathway for this compound.

Experimental Workflow Visualization

The overall process of evaluating the pharmacological potential of a compound like this compound follows a logical progression from initial screening to mechanistic studies.

References

Literature review on the bioactivity of styryl-lactones.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the biological activities of styryl-lactones, a class of naturally occurring compounds with significant therapeutic potential. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this field.

Overview of Styryl-lactones

Styryl-lactones are a group of secondary metabolites predominantly found in plants of the Goniothalamus genus.[1][2] These compounds are characterized by a phenyl group attached to a lactone ring. Extensive research has highlighted their diverse pharmacological properties, with a particular focus on their potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] Notably, many styryl-lactones exhibit selectivity for cancer cells over normal cells, making them promising candidates for anticancer drug development.[1][2] Beyond their anticancer potential, styryl-lactones have also demonstrated anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of prominent styryl-lactones, providing a comparative overview of their efficacy across different biological assays.

Cytotoxic Activity

The cytotoxic effects of styryl-lactones have been extensively studied against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Table 1: Cytotoxic Activity of Goniothalamin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Saos-2 | Osteosarcoma | 0.62 ± 0.06 (µg/mL) | 72 | [3] |

| A549 | Lung Adenocarcinoma | 2.01 ± 0.28 (µg/mL) | 72 | [3] |

| UACC-732 | Breast Carcinoma | 1.64 ± 0.05 (µg/mL) | 72 | [3] |

| MCF-7 | Breast Adenocarcinoma | 0.83 ± 0.11 (µg/mL) | 72 | [3] |

| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 (µg/mL) | 72 | [3] |

| HepG2 | Hepatoblastoma | 4.6 ± 0.23 | 72 | |

| LS-174T | Colon Cancer | 0.51 ± 0.02 (µg/mL) | - | [4] |

| COR-L23 | Lung Carcinoma | 3.49 ± 0.03 (µg/mL) | - | [4] |

| KB | Epithelial Cancer | 4.18 ± 0.60 (µg/mL) | - | [5] |

Table 2: Cytotoxic Activity of Altholactone against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 10.8 - 172.4 | |

| HeLa | Cervical Carcinoma | 9.6 (µg/mL) | [6] |

Table 3: Cytotoxic Activity of Goniodiol against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatoblastoma | 6.17 - 10 | [7] |

| HepG2-R | Drug-resistant Hepatoblastoma | - | [8] |

| A549 | Lung Tumor | Significant and Selective Cytotoxicity | [9] |

Table 4: Cytotoxic Activity of Other Styryl-lactone Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Goniopypyrone | Various | - | 10⁻⁵ - 10⁻⁷ M | [9] |

| 11-nitro-altholactone | Various | - | Promising Lead Compound | [9] |

| Novel Styryl-lactone 1 | MCF-7, HepG2, LU-1, AGS, SW-480 | Breast, Liver, Lung, Gastric, Colon | 2.05 - 3.96 | [10] |

| Novel Styryl-lactone 2 | MCF-7, HepG2, LU-1, AGS, SW-480 | Breast, Liver, Lung, Gastric, Colon | 3.33 - 7.00 | [10] |

Anti-inflammatory Activity

Styryl-lactones have been shown to modulate inflammatory pathways, primarily through the inhibition of nitric oxide (NO) production.

Table 5: Anti-inflammatory Activity of Styryl-lactones

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Goniotortilol B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8.7 ± 0.1 | [11] |

| Goniothalamin | TNF-α-induced NF-κB activation | Jurkat, K562 | Inhibition at 5 µM | [12] |

Antimicrobial Activity

The antimicrobial potential of styryl-lactones has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 6: Antimicrobial Activity of Styryl-lactones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Not Specified | Pseudomonas aeruginosa | 4.88 - 312 | |

| Not Specified | Escherichia coli | 4.88 - 312 | |

| Not Specified | Chromobacterium violaceum | 4.88 - 312 | |

| Not Specified | Staphylococcus aureus | 4.88 - 312 | |

| Not Specified | Candida albicans | 4.88 - 312 |

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of the reported findings.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

Styryl-lactone stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the styryl-lactone stock solution in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Materials:

-

RAW 264.7 macrophage cells

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Styryl-lactone stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12 hours.[13]

-

Compound Treatment: Treat the cells with various concentrations of the styryl-lactone for 2 hours.[13]

-

LPS Stimulation: Add LPS (final concentration of 5 µg/mL) to all wells except the negative control and incubate for 24 hours.[13]

-

Nitrite Measurement: After incubation, collect the cell supernatants.

-

Mix equal volumes of the supernatant with Griess Reagent A and B.

-

Incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 550 nm.[13]

-

Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. The IC50 value can then be calculated.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Styryl-lactone stock solution

-

Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Preparation of Dilutions: Dispense 100 µL of broth into all wells of a 96-well plate.[14] Add 100 µL of the 2x concentrated styryl-lactone solution to the first well of a row.[14]

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.[14] Discard 100 µL from the last well of the dilution series.[14]

-

Inoculation: Prepare an inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this standardized inoculum to each well.

-

Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the styryl-lactone at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Styryl-lactones exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms of action.

Induction of Apoptosis by Goniothalamin

Goniothalamin is a well-studied styryl-lactone that induces apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS) and DNA damage.[1][15][16]

Caption: Apoptosis induction pathway by Goniothalamin.

Inhibition of NF-κB Signaling by Goniothalamin

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and cancer cell survival. Goniothalamin has been shown to inhibit the activation of the NF-κB pathway.[12]

Caption: Inhibition of the NF-κB signaling pathway by Goniothalamin.

Modulation of PDGFR/ERK Signaling by Goniolactone C

The Platelet-Derived Growth Factor Receptor (PDGFR) and the downstream Extracellular signal-regulated kinase (ERK) pathway are involved in cell proliferation and migration. Goniolactone C has been identified as an inhibitor of this pathway.

Caption: Inhibition of the PDGFR/ERK signaling pathway by Goniolactone C.

Conclusion

Styryl-lactones represent a promising class of natural products with a broad spectrum of biological activities, most notably their potent and selective anticancer effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of styryl-lactones is warranted to fully realize their therapeutic potential. The detailed experimental methodologies and visual representations of signaling pathways provided herein aim to facilitate and standardize future research efforts in this exciting area of natural product science.

References

- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medic.upm.edu.my [medic.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 11. Alkaloids and Styryl Lactones from Goniothalamus tortilipetalus and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Styryl-lactone goniothalamin inhibits TNF-α-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Goniodiol 8-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 8-acetate, a naturally occurring styrylpyrone isolated from the leaves of Goniothalamus amuyon, has garnered interest within the scientific community due to its pronounced cytotoxic activities. A comprehensive understanding of its stereochemistry is paramount for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the stereochemical elucidation of this compound, supported by spectroscopic data, synthetic methodologies, and an exploration of its mode of action.

Introduction

Styrylpyrones, a class of natural products predominantly found in the genus Goniothalamus, are recognized for their diverse biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[1] this compound is a member of this family, and its potent cytotoxicity against various cancer cell lines has been documented.[2] The precise three-dimensional arrangement of its chiral centers is a critical determinant of its biological function, influencing its interaction with molecular targets.

Stereochemical Elucidation

The definitive stereochemistry of this compound has been established as (6R)-(7R,8R)-dihydro-7-hydroxy-8-acetoxystyryl)-5,6-dihydro-2-pyrone. This was determined through a combination of spectroscopic analysis, chemical evidence, and confirmed by X-ray crystallographic analysis of related compounds within the goniodiol series.[3][4] The absolute configuration of the parent compound, goniodiol, and its derivatives has been a subject of significant study, with modern techniques providing unambiguous assignments.

Spectroscopic Data

The structural and stereochemical features of this compound have been characterized using various spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.10 | dd | 9.8, 3.0 |

| H-4 | 6.95 | ddd | 9.8, 6.0, 3.0 |

| H-5 | 2.60 | m | |

| H-6 | 4.65 | m | |

| H-7 | 3.80 | d | 8.0 |

| H-8 | 5.90 | d | 8.0 |

| Ph (5H) | 7.30-7.45 | m | |

| OAc | 2.15 | s | |

| 7-OH | 2.90 | br s |

Data compiled from the original isolation report by Wu, Y.-C., et al. (1992).[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 163.5 |

| C-3 | 121.0 |

| C-4 | 145.0 |

| C-5 | 30.5 |

| C-6 | 78.0 |

| C-7 | 75.5 |

| C-8 | 74.0 |

| Ph (C-1') | 138.0 |

| Ph (C-2',6') | 127.0 |

| Ph (C-3',5') | 128.8 |

| Ph (C-4') | 128.5 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.2 |

Data compiled from the original isolation report by Wu, Y.-C., et al. (1992).[3]

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₅ |

| Molecular Weight | 276.28 g/mol |

| Specific Rotation [α]D | +85° (c 0.1, CHCl₃) |

| Appearance | Colorless needles |

Data compiled from Wu, Y.-C., et al. (1992) and other sources.[3]

Experimental Protocols

Isolation of this compound from Goniothalamus amuyon

The following is a representative protocol for the isolation of this compound from its natural source:

-

Extraction: Air-dried and powdered leaves of Goniothalamus amuyon are exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Column Chromatography: The CHCl₃-soluble fraction, which typically contains this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.

-

Purification: The combined fractions are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Crystallization: The purified compound is crystallized from a suitable solvent system (e.g., EtOAc-hexane) to obtain colorless needles.

General Strategy for Stereoselective Synthesis

While a specific total synthesis of this compound is not detailed in the provided literature, stereoselective syntheses of the closely related (+)-8-Acetylgoniotriol and other goniodiol stereoisomers have been reported.[5] These syntheses often employ chiral starting materials or asymmetric reactions to establish the required stereocenters. A general workflow is outlined below.

Caption: A generalized workflow for the stereoselective synthesis of this compound.

Biological Activity and Signaling Pathway

Styrylpyrones from Goniothalamus species, including this compound, are known to exhibit significant cytotoxicity against a range of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.

Proposed Mechanism of Action

While the specific molecular targets of this compound are not fully elucidated, the broader class of styryl-lactones is understood to induce apoptosis through the intrinsic (mitochondrial) pathway.[1][5] This process involves the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: The proposed intrinsic apoptosis signaling pathway induced by this compound.

Conclusion

The stereochemistry of this compound has been unequivocally established through rigorous spectroscopic and crystallographic studies. This in-depth understanding is crucial for any future endeavors in medicinal chemistry and drug development that aim to utilize this potent cytotoxic agent. The detailed experimental protocols for its isolation and the general strategies for its synthesis provide a solid foundation for further research. Moreover, the elucidation of its apoptotic mechanism of action opens avenues for investigating its potential as a targeted anticancer therapeutic. Continued research into the specific molecular interactions and structure-activity relationships of this compound and its analogs is warranted.

References

- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Cytotoxic styrylpyrones from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Goniodiol 8-acetate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of Goniodiol 8-acetate, a naturally occurring styryl lactone with significant cytotoxic activities. The synthetic route commences from commercially available cinnamyl alcohol and proceeds through a twelve-step sequence, culminating in the target molecule with an overall yield of approximately 7%. A key transformation in this synthesis is a Sharpless asymmetric epoxidation, which establishes the initial stereocenter and dictates the absolute configuration of the final product.

Quantitative Data Summary

The following table summarizes the key transformations, reagents, and yields for each step in the total synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Yield (%) |

| 1 | Sharpless Asymmetric Epoxidation | Cinnamyl alcohol | L-(+)-Diisopropyl tartrate, Ti(OPrⁱ)₄, TBHP | CH₂Cl₂ | 86 |

| 2 | Regioselective Epoxide Cleavage | (2R,3S)-3-phenyloxiran-2-yl)methanol | Ti(OPrⁱ)₄, Acetic acid | CH₂Cl₂ | 90 |

| 3 | Acetate Migration | (1S,2R)-1-phenyl-1,2,3-propanetriol 2-acetate | Silica gel, HCl | THF | 84 |

| 4 | Acetonide Protection | (1S,2R)-1-phenyl-1,2,3-propanetriol 1-acetate | 2,2-Dimethoxypropane, CSA | CH₂Cl₂ | 95 |

| 5 | Deacetylation | ((4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)methyl acetate | 15% aq. NaOH | THF | 95 (for 2 steps) |

| 6 | Swern Oxidation | ((4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)methanol | Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂ | Not Isolated |

| 7 | Addition of 2-furyllithium | (4R,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolane-4-carbaldehyde | 2-Furyllithium | THF | 74 |

| 8 | Furan Oxidation | 1-((4R,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)-1-(furan-2-yl)methanol | VO(acac)₂, TBHP | Benzene | Not Isolated |

| 9 | Lactol Reduction | Intermediate Lactol | NaBH₄ | Methanol | Not Isolated |

| 10 | Deprotection and Lactonization | Intermediate Diol | Amberlyst-15 | Methanol | Not specified |

| 11 | Acetonide Protection | Goniodiol | 2,2-Dimethoxypropane, CSA | CH₂Cl₂ | Not specified |

| 12 | Selective Acetylation | 8-hydroxy-goniodiol acetonide | Acetic anhydride, Pyridine | CH₂Cl₂ | Not specified |

| Overall | Cinnamyl alcohol | ~7 |

Experimental Workflow

Caption: Total synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol

-

To a flame-dried round-bottom flask charged with powdered 4 Å molecular sieves, add dichloromethane (CH₂Cl₂) under an argon atmosphere.

-

Cool the flask to -20 °C and add L-(+)-diisopropyl tartrate (0.1 equiv.) and titanium(IV) isopropoxide (Ti(OPrⁱ)₄, 0.05 equiv.).

-

Stir the mixture for 30 minutes at -20 °C.

-

Add a solution of cinnamyl alcohol (1.0 equiv.) in CH₂Cl₂ to the catalyst mixture.

-

Add tert-butyl hydroperoxide (TBHP, 1.5 equiv., 5.5 M in decane) dropwise while maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (2R,3S)-3-phenyloxiran-2-yl)methanol.

Step 2: Regioselective Cleavage of (2R,3S)-3-phenyloxiran-2-yl)methanol

-

Dissolve the epoxy alcohol (1.0 equiv.) in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.

-

Add titanium(IV) isopropoxide (1.1 equiv.) and stir the solution at room temperature for 30 minutes.

-

Add glacial acetic acid (1.1 equiv.) and stir for an additional 30 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the diol monoacetate.

Step 3: Acid-Catalyzed Acetate Migration

-

Dissolve the diol monoacetate from the previous step (1.0 equiv.) in tetrahydrofuran (THF).

-

Add silica gel and a catalytic amount of concentrated hydrochloric acid (HCl).

-

Stir the mixture at room temperature, monitoring the migration by TLC.

-

Once the reaction is complete, filter off the silica gel and wash with THF.

-

Neutralize the filtrate with solid NaHCO₃, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

Step 4: Acetonide Protection of the Diol

-

Dissolve the diol monoacetate (1.0 equiv.) in CH₂Cl₂.

-

Add 2,2-dimethoxypropane (2.0 equiv.) and a catalytic amount of camphorsulfonic acid (CSA).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with triethylamine (Et₃N) and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Step 5: Deacetylation

-

Dissolve the protected diol acetate (1.0 equiv.) in THF.

-

Add a 15% aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-